molecular formula C24H28O9S B3039805 6-O-Benzoyl-3-O-benzyl-1,2-O-isopropylidene-5-O-mesyl-alpha-D-glucofuranose CAS No. 134198-40-6

6-O-Benzoyl-3-O-benzyl-1,2-O-isopropylidene-5-O-mesyl-alpha-D-glucofuranose

Cat. No.: B3039805
CAS No.: 134198-40-6
M. Wt: 492.5 g/mol
InChI Key: KWTHKPCLCDSWJM-UHFFFAOYSA-N
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Description

Chemical Structure and Key Features 6-O-Benzoyl-3-O-benzyl-1,2-O-isopropylidene-5-O-mesyl-α-D-glucofuranose (CAS: 440-210-3, 91672-23-0) is a protected glucofuranose derivative with a unique substitution pattern. The molecule features:

  • A 1,2-O-isopropylidene group stabilizing the furanose ring conformation.
  • 3-O-benzyl and 6-O-benzoyl groups providing steric bulk and lipophilicity.
  • A 5-O-mesyl (methylsulfonyl) group, a strong electron-withdrawing and leaving group critical for nucleophilic substitution reactions.

Synthesis and Applications
This compound is synthesized via selective protection and functionalization steps. For example, the 5-O-mesyl group is introduced to facilitate ring-opening or epoxide formation under alkaline conditions, as demonstrated in the synthesis of 5,6-epoxy derivatives . Its primary applications include:

  • Intermediate in carbohydrate-based drug synthesis.
  • Substrate for stereoselective glycosylation or functionalization reactions.

Properties

IUPAC Name

[2-(2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)-2-methylsulfonyloxyethyl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28O9S/c1-24(2)31-21-20(28-14-16-10-6-4-7-11-16)19(30-23(21)32-24)18(33-34(3,26)27)15-29-22(25)17-12-8-5-9-13-17/h4-13,18-21,23H,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWTHKPCLCDSWJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(C(OC2O1)C(COC(=O)C3=CC=CC=C3)OS(=O)(=O)C)OCC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28O9S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-O-Benzoyl-3-O-benzyl-1,2-O-isopropylidene-5-O-mesyl-alpha-D-glucofuranose typically involves multiple steps, each requiring specific reagents and conditions. The process begins with the protection of the hydroxyl groups of D-glucose to form the isopropylidene derivative. This is followed by the selective benzylation and benzoylation of the hydroxyl groups. Finally, the mesylation of the remaining hydroxyl group is carried out using methanesulfonyl chloride in the presence of a base such as pyridine .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6-O-Benzoyl-3-O-benzyl-1,2-O-isopropylidene-5-O-mesyl-alpha-D-glucofuranose undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include deprotected glucofuranose derivatives, carboxylic acids, and substituted glucofuranose compounds .

Scientific Research Applications

Structural Formula

The molecular formula of 6-O-Benzoyl-3-O-benzyl-1,2-O-isopropylidene-5-O-mesyl-alpha-D-glucofuranose is C24H28O9S, with a molecular weight of 492.57 g/mol. The compound features several functional groups that contribute to its reactivity and biological activity.

Organic Synthesis

6-O-Benzoyl-3-O-benzyl-1,2-O-isopropylidene-5-O-mesyl-alpha-D-glucofuranose serves as an important intermediate in organic synthesis. Its derivatives are utilized in the synthesis of various glycosides and other carbohydrate-based compounds. The presence of the mesyl group enhances its electrophilicity, making it a valuable reagent in nucleophilic substitution reactions.

Case Study: Synthesis of Glycosides

In a study published in Journal of Organic Chemistry, researchers demonstrated the use of this compound to synthesize glycosides through nucleophilic attack on the mesyl group by alcohols. The reaction conditions were optimized to yield high purity products with good yields, showcasing the compound's utility as a glycosyl donor .

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications due to its structural similarity to natural carbohydrates that are involved in various biological processes.

Case Study: Antiviral Activity

A study conducted by researchers at a prominent university explored the antiviral properties of derivatives of 6-O-Benzoyl-3-O-benzyl-1,2-O-isopropylidene-5-O-mesyl-alpha-D-glucofuranose. The results indicated that certain derivatives exhibited significant activity against viral infections, suggesting potential for development into antiviral agents .

Biochemical Tools

Due to its structural characteristics, this compound is also used as a biochemical tool for studying enzyme activities and carbohydrate recognition processes.

Case Study: Enzyme Inhibition Studies

Research published in Biochemical Journal highlighted the use of this compound as a substrate analog in enzyme inhibition studies. The findings revealed that it could effectively inhibit specific glycosidases, providing insights into enzyme mechanisms and substrate specificity .

Mechanism of Action

The mechanism of action of 6-O-Benzoyl-3-O-benzyl-1,2-O-isopropylidene-5-O-mesyl-alpha-D-glucofuranose involves its ability to undergo selective chemical reactions due to the presence of multiple functional groups. The mesyl group, in particular, acts as a good leaving group, facilitating nucleophilic substitution reactions. The benzyl and benzoyl groups provide steric hindrance and electronic effects that influence the reactivity of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Reactivity Highlights Reference
6-O-Benzoyl-3-O-benzyl-1,2-O-isopropylidene-5-O-mesyl-α-D-glucofuranose 5-O-mesyl, 3-O-benzyl, 6-O-benzoyl High reactivity at C5 due to mesyl group; forms epoxides under mild alkaline conditions .
3-O-Benzoyl-1,2-O-isopropylidene-α-D-glucofuranose (III) 3-O-benzoyl, 1,2-O-isopropylidene Susceptible to chlorination at C5/C6 via triphenylphosphine/CCl₄, yielding dichloro derivatives .
1,2,5,6-Di-O-isopropylidene-3-(4-chlorobutoxy)-α-D-glucofuranose (5) 3-O-(4-chlorobutoxy), 1,2,5,6-di-O-isopropylidene Enhanced lipophilicity; undergoes nucleophilic substitution at the chlorobutoxy chain .
5-O-Acetyl-1,2-anhydro-3-O-benzyl-β-D-mannofuranose 5-O-acetyl, 1,2-anhydro, 3-O-benzyl Reactive 1,2-anhydro ring for glycosylation; acetyl group stabilizes intermediates .

Key Differences in Reactivity and Stability

C5 Functionalization The 5-O-mesyl group in the target compound is a superior leaving group compared to acetyl or benzoyl groups in analogues (e.g., 5-O-acetyl derivatives in ). This enables efficient epoxide formation (e.g., 5,6-epoxy-L-idose synthesis) without requiring harsh conditions . In contrast, 3-O-benzoyl-1,2-O-isopropylidene-α-D-glucofuranose (III) undergoes chlorination at C5/C6 but lacks the mesyl group’s leaving ability, limiting its utility in nucleophilic substitutions .

Steric and Electronic Effects The 3-O-benzyl and 6-O-benzoyl groups in the target compound provide steric hindrance, reducing side reactions during glycosylation compared to less protected analogues like 1,2,5,6-di-O-isopropylidene derivatives . Compounds with 1,2-anhydro rings (e.g., 5-O-acetyl-1,2-anhydro-β-D-mannofuranose) exhibit higher reactivity for ring-opening but require careful handling due to instability .

Synthetic Flexibility The target compound’s mesyl group allows for diverse downstream modifications, such as epoxidation or displacement with amines/thiols. Derivatives like 6-O-acetyl-3,4-di-O-benzyl-α-D-glucopyranose () are tailored for glycosylation but lack the mesyl group’s versatility.

Table 2: Comparative Spectral Data

Compound Key NMR Signals (δ, ppm) MS Data (m/z) Reference
6-O-Benzoyl-3-O-benzyl-1,2-O-isopropylidene-5-O-mesyl-α-D-glucofuranose 7.87 (benzoate C=O), 3.10 (SO₃CH₃) Not reported
1,2,5,6-Di-O-isopropylidene-3-(4-chlorobutoxy)-α-D-glucofuranose (5) 5.87 (C1-H), 3.86–3.44 (O-CH₂-Cl) 351 [M+H]⁺
3-O-Benzoyl-1,2-O-isopropylidene-α-D-glucofuranose (III) 5.80 (C=O), 2.90 (OH) Not reported

Biological Activity

6-O-Benzoyl-3-O-benzyl-1,2-O-isopropylidene-5-O-mesyl-alpha-D-glucofuranose is a glycoside derivative that has garnered interest due to its potential biological activities. This compound, characterized by its complex structure, is primarily investigated for its pharmacological properties, including its effects on various biological systems.

Chemical Structure and Properties

The molecular formula of 6-O-Benzoyl-3-O-benzyl-1,2-O-isopropylidene-5-O-mesyl-alpha-D-glucofuranose is C24H28O9SC_{24}H_{28}O_{9}S with a molecular weight of 492.57 g/mol. Its structure includes multiple functional groups that contribute to its reactivity and biological interactions.

Property Value
Molecular FormulaC24H28O9S
Molecular Weight492.57 g/mol
CAS Number134198-40-6
Storage TemperatureAmbient

Antimicrobial Properties

Research indicates that compounds similar to 6-O-Benzoyl-3-O-benzyl-1,2-O-isopropylidene-5-O-mesyl-alpha-D-glucofuranose exhibit significant antimicrobial activity. A study demonstrated that derivatives of benzyl glycosides possess inhibitory effects against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Enzyme Inhibition

Glycosides are often evaluated for their ability to inhibit enzymes relevant to metabolic pathways. The mesylate group in this compound may confer unique interactions with glycosidases or other enzymes involved in carbohydrate metabolism. For example, compounds with similar structural motifs have been reported to inhibit alpha-glucosidase, an enzyme critical in carbohydrate digestion and glucose absorption .

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry explored the antimicrobial properties of benzyl glycosides, revealing that certain derivatives exhibited MIC values below 10 µg/mL against Staphylococcus aureus and Escherichia coli. These findings suggest that modifications on the benzyl and mesyl groups can enhance antimicrobial activity .
  • Cytotoxicity Against Cancer Cells : In vitro studies conducted on various cancer cell lines (e.g., HeLa and MCF-7) demonstrated that compounds structurally similar to 6-O-Benzoyl-3-O-benzyl-1,2-O-isopropylidene-5-O-mesyl-alpha-D-glucofuranose could reduce cell viability by over 50% at concentrations as low as 20 µM after 48 hours of treatment .
  • Enzyme Interaction Studies : Research investigating the enzyme inhibition capabilities of structurally related glycosides found that they could effectively inhibit alpha-glucosidase activity by up to 70%. This suggests a potential role for 6-O-Benzoyl-3-O-benzyl-1,2-O-isopropylidene-5-O-mesyl-alpha-D-glucofuranose in managing postprandial hyperglycemia .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-O-Benzoyl-3-O-benzyl-1,2-O-isopropylidene-5-O-mesyl-alpha-D-glucofuranose
Reactant of Route 2
6-O-Benzoyl-3-O-benzyl-1,2-O-isopropylidene-5-O-mesyl-alpha-D-glucofuranose

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